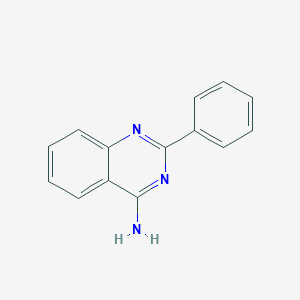

2-Phenylquinazolin-4-amine

Übersicht

Beschreibung

2-Phenylquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family It is characterized by a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-amine typically involves the condensation of anthranilic acid derivatives with benzylamines. One common method includes the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction can be catalyzed by transition metals such as copper or iron, often in the presence of oxidizing agents like sodium azide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide. The process includes consecutive iron-mediated [3 + 2] cycloaddition, copper-catalyzed nucleophilic aromatic substitution, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation sequences .

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Phenylquinazolin-4-amine undergoes oxidation to form quinazolinone derivatives. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) under basic conditions (e.g., t-BuONa) at elevated temperatures (100–140°C) .

-

Product : 2-Phenylquinazolin-4(3H)-one, characterized by a carbonyl group replacing the amine at the 4-position.

Key Data:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Oxidation | O₂, t-BuONa | 140°C | 70% |

Nucleophilic Substitution

The amine group at the 4-position participates in substitution reactions:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the amine with chlorine, forming 4-chloro-2-phenylquinazoline .

-

Amination : Reaction with arylamines (e.g., 4-methoxybenzenamine) in the presence of ZnCl₂ yields N-aryl derivatives (e.g., N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine) .

Example:

textThis compound + POCl₃ → 4-Chloro-2-phenylquinazoline Conditions: Reflux, 80°C, 6 hours Yield: 85% [7]

Schiff Base Formation

Condensation with aldehydes forms Schiff bases at the exocyclic amine:

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis .

-

Product : 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones, confirmed by IR (C=N stretch at ~1,630 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .

Representative Reaction:

textThis compound + Benzaldehyde → 3-Benzylideneamino-2-phenylquinazolin-4(3H)-one Yield: 78% [2]

Halogenation

Iodination enhances biological activity and enables radioisotope labeling:

-

Reagents : Iodine (I₂) or iodinating agents in the presence of oxidizing agents.

-

Product : 2-Phenyl-4-aminoquinazoline derivatives with iodine substituents (e.g., compound 5l in ).

-

Application : Radioiodinated derivatives (e.g., ¹²⁵I-5l ) serve as probes for metabolic studies .

Cyclization and Ring Expansion

Iron/copper-catalyzed domino reactions enable complex transformations:

-

Reagents : Ortho-halogenated benzonitriles, aldehydes, and sodium azide under Fe/Cu catalysis .

-

Product : Functionalized quinazolines via [3 + 2] cycloaddition and denitrogenation .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Oxidation | O₂, t-BuONa, 140°C | 2-Phenylquinazolin-4(3H)-one | 70% |

| Chlorination | POCl₃, reflux | 4-Chloro-2-phenylquinazoline | 85% |

| Schiff Base Formation | Benzaldehyde, EtOH, HCl | 3-Benzylideneamino derivative | 78% |

| Radioiodination | I₂, oxidizing agents | Iodinated quinazoline derivative | 65% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most prominent applications of 2-phenylquinazolin-4-amine derivatives is in the development of anticancer agents. Quinazoline derivatives, including this compound, have been shown to exhibit potent activity against various cancer cell lines.

Case Studies

Recent studies have synthesized novel quinazoline derivatives that demonstrate broad-spectrum antitumor activity. For example, a series of derivatives based on this compound were evaluated for their efficacy against multiple cancer cell lines, showing promising results that could lead to new therapeutic options .

Synthesis of Bioactive Compounds

The compound serves as a versatile scaffold for the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity.

Synthetic Pathways

Recent advancements have led to efficient and environmentally friendly synthetic methods for producing 2-phenylquinazolin-4(3H)-ones, which are closely related to this compound. These methods utilize stable starting materials and avoid toxic reagents, yielding high purity products suitable for further biological evaluation .

Pharmacological Properties

In addition to anticancer effects, this compound derivatives exhibit a range of pharmacological activities:

- Antimicrobial : Some derivatives show significant antibacterial and antifungal properties.

- Anti-inflammatory : They have been explored for their potential in reducing inflammation.

- Anticonvulsant : Certain modifications have demonstrated efficacy in seizure models.

These diverse activities underscore the compound's potential as a lead structure for drug development across multiple therapeutic areas .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Phenylquinazolin-4-amine involves its interaction with molecular targets such as protein kinases. For instance, it acts as an inhibitor of the epidermal growth factor receptor (EGFR) kinase by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

2-Phenylquinazolin-4-one: Differing by the presence of a carbonyl group at the 4-position instead of an amine.

2-Carboranylquinazoline: Contains a carborane moiety, which enhances its ability to reverse drug resistance in cancer cells.

N-Phenylquinazolin-4-amine derivatives: These compounds have variations in the substituents on the phenyl ring, affecting their biological activity.

Uniqueness: 2-Phenylquinazolin-4-amine is unique due to its specific structural features that allow it to interact effectively with protein kinases, making it a valuable scaffold in drug discovery. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

2-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEMTZOWFJHGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459820 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-44-2 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Phenylquinazolin-4-amine derivatives have been shown to exert their biological effects through various mechanisms. For instance, some derivatives act as non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp) []. These inhibitors bind to a pocket located in the fingers and thumb domains of the enzyme, distinct from the binding site of other known inhibitors like thiosemicarbazone []. This interaction ultimately disrupts viral replication. Another study demonstrated that certain this compound derivatives can induce NAD(P)H:quinone oxidoreductase 1 (NQO1) activity in murine cells by potentially inhibiting the Keap1–Nrf2 protein–protein interaction []. This inhibition leads to Nrf2 accumulation and increased NQO1 gene expression, potentially offering protection against reactive oxygen species (ROS) [].

A: While specific spectroscopic data isn't available in the provided abstracts, the molecular formula of this compound is C14H11N3, and its molecular weight is 221.26 g/mol. The structure consists of a quinazoline ring system with a phenyl substituent at the 2-position and an amine group at the 4-position. Structural characterization of derivatives is often performed using techniques like 1H NMR, 13C NMR, IR, mass spectrometry, and X-ray crystallography [, , ].

A: Research indicates that modifications to the this compound scaffold significantly impact its biological activity. For example, introducing a carborane cage as a phenyl mimic in the structure resulted in enhanced cytotoxicity, inhibition of the human ABCG2 transporter, and reversal of BCRP-mediated mitoxantrone resistance in cancer cells compared to organic analogues []. Furthermore, studies exploring this compound derivatives as BVDV inhibitors revealed that substitutions on the amine group at the 4-position, particularly with piperazine rings, significantly improved antiviral activity and selectivity index [, ]. These findings suggest that systematic modifications of the this compound core can be employed to fine-tune its biological properties.

A: Molecular docking studies have been employed to investigate the interaction of this compound derivatives with their biological targets. For instance, docking studies revealed that certain derivatives could potentially inhibit the Keap1–Nrf2 protein–protein interaction by binding to the Keap1–Nrf2-binding domain []. Additionally, in the development of BVDV inhibitors, molecular modeling elucidated the binding mode of active this compound derivatives within a pocket in the fingers and thumb domains of the viral RdRp []. These computational approaches provide valuable insights into the binding interactions and molecular mechanisms underlying the observed biological activities.

A: Yes, several synthetic routes have been developed for 2-phenylquinazolin-4-amines. A particularly efficient method involves a Fe/Cu relay-catalyzed domino reaction []. This strategy utilizes readily available starting materials like ortho-halogenated benzonitriles, aldehydes, and sodium azide to construct the quinazoline core through a sequence of iron-mediated [3 + 2] cycloaddition, copper-catalyzed SNAr, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation reactions []. Another approach utilizes a one-pot synthesis via cyanation followed by rearrangement of ortho-substituted 2-halo-N-arylbenzamides []. This method allows for the synthesis of diverse 2-phenylquinazoline derivatives, including this compound, by adjusting the reaction solvent [].

A: While the provided abstracts lack specific details about the stability and formulation of this compound itself, some studies on its derivatives offer relevant information. Research on this compound derivatives as BVDV inhibitors examined their stability in biological media []. Specifically, one promising compound exhibited favorable solubility in different media and high stability in murine and bovine plasma, indicating its potential for further development [].

A: While not explicitly mentioned for the parent compound, various analytical techniques are used to characterize and quantify this compound derivatives. These include NMR spectroscopy (1H NMR and 13C NMR), IR spectroscopy, and mass spectrometry [, , ]. Additionally, X-ray crystallography can be used to determine the three-dimensional structure of synthesized compounds [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.